molecular formula C7H7BrFN B1271555 2-Bromo-5-fluorobenzylamine CAS No. 747392-34-3

2-Bromo-5-fluorobenzylamine

Cat. No.: B1271555
CAS No.: 747392-34-3
M. Wt: 204.04 g/mol
InChI Key: HEVQVBQUMCXTJO-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzylamine is an organic compound with the molecular formula C7H7BrFN It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluorobenzylamine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for monoamine oxidase, an enzyme that catalyzes the oxidation of monoamines. The interaction between this compound and monoamine oxidase involves the formation of an imine intermediate, which is subsequently hydrolyzed to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. For example, it has been observed to inhibit the activity of protein kinase C, a key regulator of cell proliferation, differentiation, and apoptosis. This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, its interaction with monoamine oxidase results in the formation of a covalent bond with the enzyme’s flavin adenine dinucleotide cofactor, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Over time, the degradation products can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inhibition of key metabolic enzymes, resulting in altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the generation of reactive oxygen species and the disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes to produce hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides and sulfates. These metabolites can be excreted from the body via the urine. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via organic cation transporters, which facilitate the movement of positively charged molecules across cell membranes. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound can also be distributed to various tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its biological effects. For example, its localization to the mitochondria can enhance its ability to induce oxidative stress and disrupt mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzylamine can be synthesized from 2-Bromo-5-fluorobenzonitrile through a reduction reaction. The nitrile group is reduced to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be further reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.

Major Products:

  • Substitution reactions yield various substituted benzylamines.
  • Oxidation reactions produce imines or nitriles.
  • Reduction reactions result in different amine derivatives.

Scientific Research Applications

2-Bromo-5-fluorobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzylamine
  • 3-Bromo-5-fluorobenzylamine
  • 2-Chloro-5-fluorobenzylamine

Comparison: 2-Bromo-5-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVQVBQUMCXTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378404
Record name 2-Bromo-5-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747392-34-3
Record name 2-Bromo-5-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747392-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-fluorobenzonitrile (3.0 g, 15.00 mmol) and NaBH4 (1.419 g, 37.5 mmol) in THF (30 mL) was slowly added TFA (3.47 mL, 45.0 mmol) over a period of 20 min. The resulting mixture was stirred at rt for 16 hours, then MeOH (10 mL) was added and the mixture was stirred for another 30 min. It was then diluted with EtOAc (200 mL), washed with water, dried over Na2SO4 and evaporated. The residue was purified on an 80 g Thompson silica cartridge (3% to 100% B in Hexanes, 1200 mL, B: 10% MeOH in EtOAc). The desired product was obtained as a colorless oil (1.70 g, 8.33 mmol, 55.5% yield). LC/MS (0.647 min, MH+: 205.92). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.59 (1H, dd, J=8.85, 5.49 Hz), 7.43 (1H, dd, J=10.07, 3.05 Hz), 7.05 (1H, td, J=8.47, 3.20 Hz), 3.72 (3H, s), 2.00 (2H, br. s.).
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